molecular formula C23H25NO4 B2811898 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate CAS No. 441291-94-7

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate

Cat. No.: B2811898
CAS No.: 441291-94-7
M. Wt: 379.456
InChI Key: LKSRCWMFGPJYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate” is a derivative of the benzo[de]isoquinoline-1,3-dione system . These compounds have been synthesized for use in chemosensor systems . They are known to exhibit high chemosensor selectivity in the determination of anions .


Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzo[de]isoquinoline-1,3-dione system . The specific structure of “this compound” is not available in the retrieved sources.

Scientific Research Applications

Tuning of Aggregation Enhanced Emission

The compound has been utilized in the synthesis and characterization of 1,8-naphthalimide based compounds, demonstrating aggregation-enhanced emission properties. These properties were analyzed using spectral data, X-ray crystallography, scanning electron, and atomic force microscopy images, and correlated with photophysical properties in both solution and solid-state. Density Functional Theory (DFT) calculations supported the understanding of their molecular and electronic behaviors, showcasing its potential in material science for designing emission-based devices (Srivastava, A., Singh, A., & Mishra, L., 2016).

Quantum-Chemical Calculations and Cytotoxic Activity

Research on 1,8-naphthalimide derivatives, including the subject compound, has explored their synthesis, structural characterization, and cytotoxic activity against human tumor cell lines. Quantum-chemical calculations were performed to elucidate the structures of these compounds, revealing their potential as anticancer agents by demonstrating micromolar concentration inhibition of malignant cell growth (Marinov, M. et al., 2019).

Organotin(IV) Carboxylates Synthesis and Characterization

The compound has been instrumental in the synthesis of organotin carboxylates, contributing to the development of materials with potential applications in catalysis and material chemistry. These complexes have been characterized by various spectroscopic methods and X-ray crystallography, providing insights into their structural and supramolecular architectures (Xiao, X. et al., 2013).

Bioactivity in Agriculture and Fungicidal Activity

Novel amide derivatives of the compound were synthesized and assessed for their plant growth regulating and fungicidal activities. Tests indicated significant promotion of seed germination and seedling growth, as well as high fungicidal activity against several pathogens, highlighting its potential in agricultural applications (Ju, G. et al., 2016).

Enhancement of Photoelectric Conversion in Solar Cells

Research into the compound's application in dye-sensitized solar cells has shown that its derivatives can significantly improve photoelectric conversion efficiency. This is achieved through co-sensitization with cyanine dyes, demonstrating the compound's utility in enhancing renewable energy technologies (Wu, W. et al., 2009).

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-2-3-6-15-11-13-17(14-12-15)23(27)28-24-21(25)18-9-4-7-16-8-5-10-19(20(16)18)22(24)26/h4-5,7-10,15,17H,2-3,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSRCWMFGPJYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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